![molecular formula C34H36N4O10 B14616567 Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 60865-39-6](/img/structure/B14616567.png)
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound with the molecular formula C19H26N2O8. This compound is known for its applications in the production of polyurethanes and other polymers. It is a polymer formed by the reaction of butane-1,4-diol, 1,3-diisocyanato-2-methylbenzene, hexanedioic acid, and 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Butane-1,4-diol: is synthesized through the hydrogenation of butyne-1,4-diol, which is obtained by reacting acetylene with formaldehyde.
1,3-Diisocyanato-2-methylbenzene: is produced via the phosgenation of 2,4-toluenediamine.
Hexanedioic acid: is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is prepared by the reaction of 4,4’-methylenedianiline with phosgene.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Polymerization: It reacts with polyols to form polyurethanes.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The diol and acid groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Catalysts such as dibutyltin dilaurate are used to facilitate the reaction.
Substitution: Reagents like amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like nitric acid are used.
Major Products Formed
Polyurethanes: Formed from the reaction with polyols.
Urethanes: Formed from the reaction with alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and tissue engineering.
Industry: Employed in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of this compound involves the reactivity of its isocyanate and hydroxyl groups. The isocyanate groups react with hydroxyl groups to form urethane linkages, which are the basis for polyurethane formation . The molecular targets include polyols and other compounds with active hydrogen atoms .
類似化合物との比較
Similar Compounds
Butane-1,4-diol: A primary alcohol used in the synthesis of polyurethanes.
1,3-Diisocyanato-2-methylbenzene: An isocyanate used in the production of polyurethanes.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and polyurethanes.
Uniqueness
This compound is unique due to its combination of diol, isocyanate, and acid functionalities, which allow it to participate in a wide range of chemical reactions and form complex polymers with diverse applications .
特性
CAS番号 |
60865-39-6 |
|---|---|
分子式 |
C34H36N4O10 |
分子量 |
660.7 g/mol |
IUPAC名 |
butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H6N2O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;2-4H,1H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
SKZKHCJQOTXUHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
関連するCAS |
60865-39-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


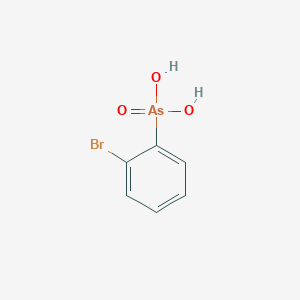
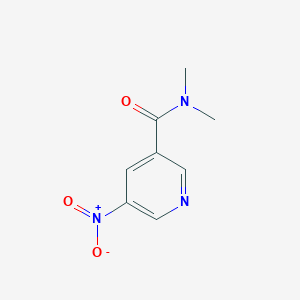

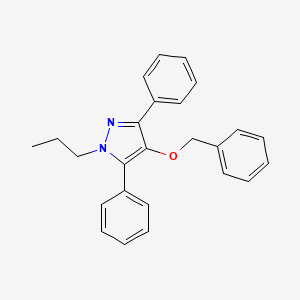
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
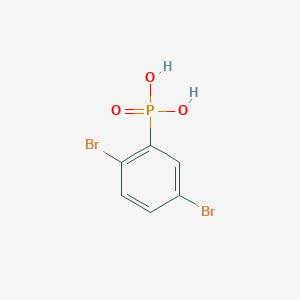
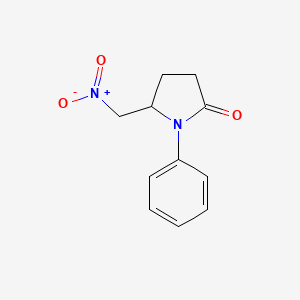

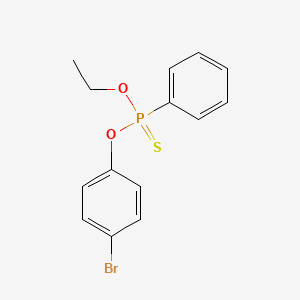
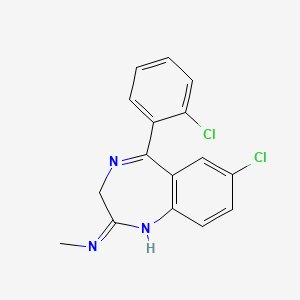
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
